molecular formula C22H15ClN2O2 B10870538 N-[1-(2-chlorophenyl)-2-cyano-1H-benzo[f]chromen-3-yl]acetamide

N-[1-(2-chlorophenyl)-2-cyano-1H-benzo[f]chromen-3-yl]acetamide

Cat. No.: B10870538
M. Wt: 374.8 g/mol
InChI Key: TXXCNOQYNLEMIZ-UHFFFAOYSA-N
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Description

N~1~-[1-(2-CHLOROPHENYL)-2-CYANO-1H-BENZO[F]CHROMEN-3-YL]ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds known as chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, features a unique structure that includes a chlorophenyl group, a cyano group, and a benzochromenyl moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(2-CHLOROPHENYL)-2-CYANO-1H-BENZO[F]CHROMEN-3-YL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzochromenyl core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-hydroxyacetophenone and a benzaldehyde derivative under acidic conditions.

    Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide.

    Attachment of the chlorophenyl group: This step involves a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the acetamide moiety: The final step involves the reaction of the intermediate compound with acetic anhydride in the presence of a base like pyridine to form the acetamide group.

Industrial Production Methods

Industrial production of N1-[1-(2-CHLOROPHENYL)-2-CYANO-1H-BENZO[F]CHROMEN-3-YL]ACETAMIDE follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(2-CHLOROPHENYL)-2-CYANO-1H-BENZO[F]CHROMEN-3-YL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N~1~-[1-(2-CHLOROPHENYL)-2-CYANO-1H-BENZO[F]CHROMEN-3-YL]ACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-[1-(2-CHLOROPHENYL)-2-CYANO-1H-BENZO[F]CHROMEN-3-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to DNA: Intercalates between DNA base pairs, disrupting the replication process.

    Inhibit enzymes: Inhibits key enzymes involved in cellular processes, leading to cell death.

    Induce apoptosis: Triggers programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

N~1~-[1-(2-CHLOROPHENYL)-2-CYANO-1H-BENZO[F]CHROMEN-3-YL]ACETAMIDE can be compared with other similar compounds such as:

    N~1~-[1-(2-BROMOPHENYL)-2-CYANO-1H-BENZO[F]CHROMEN-3-YL]ACETAMIDE: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

    N~1~-[1-(2-METHOXYPHENYL)-2-CYANO-1H-BENZO[F]CHROMEN-3-YL]ACETAMIDE: Contains a methoxyphenyl group, leading to different chemical properties and biological activities.

The uniqueness of N1-[1-(2-CHLOROPHENYL)-2-CYANO-1H-BENZO[F]CHROMEN-3-YL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[1-(2-chlorophenyl)-2-cyano-1H-benzo[f]chromen-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O2/c1-13(26)25-22-17(12-24)20(16-8-4-5-9-18(16)23)21-15-7-3-2-6-14(15)10-11-19(21)27-22/h2-11,20H,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXCNOQYNLEMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(C2=C(O1)C=CC3=CC=CC=C32)C4=CC=CC=C4Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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